1-((1-Ethynylcyclohexyl)oxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-(1-ethynylcyclohexyl)oxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O2.2ClH/c1-2-21(10-4-3-5-11-21)26-17-20(25)16-23-12-14-24(15-13-23)19-8-6-18(22)7-9-19;;/h1,6-9,20,25H,3-5,10-17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBMEVXCWLCZMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-Ethynylcyclohexyl)oxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H31Cl2FN2O2
- Molecular Weight : 433.39 g/mol
- IUPAC Name : 1-(1-ethynylcyclohexyl)oxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol; dihydrochloride
- Purity : Typically around 95% .
Pharmacological Profile
This compound exhibits a range of biological activities that suggest its potential utility in various therapeutic areas:
1. Dopamine and Serotonin Receptor Interaction
Research indicates that derivatives of this compound interact with dopamine (DAT) and serotonin (SERT) transporters, showing high affinity for DAT and selectivity for SERT. This suggests its potential in treating neurological disorders such as depression and anxiety.
2. Antihypertensive and Anti-Ischemic Effects
Studies have demonstrated that related compounds exhibit antihypertensive properties and can be effective in preventing ischemic damage. This highlights the compound's potential in cardiovascular therapies.
3. Antimalarial Activity
The presence of hydroxy and fluorine groups in the chemical structure has been linked to significant antimalarial activity, inhibiting the growth of Plasmodium species. This opens avenues for further exploration in malaria treatment.
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems, particularly through:
- Inhibition of Transporters : The compound's interaction with DAT and SERT suggests it may alter neurotransmitter levels in synaptic clefts, thereby influencing mood and behavior.
- Vasodilation : Its antihypertensive effects may be mediated through vasodilatory mechanisms, reducing vascular resistance and improving blood flow.
Case Studies
Several studies have explored the pharmacological effects of compounds similar to this compound:
| Study | Findings |
|---|---|
| Liu et al. (2003) | Identified high affinity for DAT and selectivity for SERT, indicating potential for neurological applications. |
| Devidi et al. (2003) | Developed HPLC methods confirming the compound's efficacy in hypertensive models. |
| Mendoza et al. (2011) | Demonstrated significant inhibition of Plasmodium growth, emphasizing antimalarial potential. |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Features
Piperazine Substituent Variations
Aryloxy/Alkyloxy Group Differences
Salt Form and Solubility
- The dihydrochloride salt in the target compound and improves aqueous solubility compared to free bases (e.g., ) .
Pharmacological Implications (Speculative)
- Fluorophenyl-piperazine derivatives often target 5-HT1A or D2 receptors.
- The ethynyl group’s rigidity might mimic transposed aromatic systems in known antipsychotics (e.g., ’s naphthyloxy group) .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for synthesizing 1-((1-Ethynylcyclohexyl)oxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride?
The synthesis of piperazine-containing compounds typically involves multi-step reactions. For analogs like this compound:
- Step 1 : Coupling of the cyclohexyl ethynyl group to the propan-2-ol backbone via nucleophilic substitution under anhydrous conditions.
- Step 2 : Introduction of the 4-(4-fluorophenyl)piperazine moiety using Buchwald-Hartwig amination or similar catalytic methods.
- Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol).
Optimization : Monitor reaction progress using HPLC or LC-MS, and adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio for amine coupling) to minimize byproducts. For purification, use column chromatography with gradients of ethyl acetate/hexane followed by recrystallization .
Q. What analytical techniques are critical for structural characterization of this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Resolve stereochemistry and confirm bond angles/distances (e.g., mean C–C bond length = 0.002–0.004 Å, R factor < 0.06) .
- NMR spectroscopy : Use and NMR (e.g., DMSO-d6 as solvent) to verify substituent integration (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ calculated within 1 ppm error) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Storage : Keep in sealed containers under inert gas (N) at 2–8°C to prevent hydrolysis.
- Emergency response : For skin contact, wash with 10% ethanol followed by water. For spills, neutralize with sodium bicarbonate and adsorb with inert material .
Advanced Research Questions
Q. How can researchers identify and validate pharmacological targets for this piperazine derivative?
- In silico docking : Screen against GPCRs (e.g., serotonin or dopamine receptors) using software like AutoDock Vina. Focus on piperazine interactions with receptor binding pockets (e.g., hydrogen bonding with Asp3.32 in 5-HT) .
- In vitro assays : Conduct radioligand binding assays (e.g., -spiperone for D receptors) at varying concentrations (1 nM–10 µM) to calculate IC values. Validate selectivity via counter-screening against off-target receptors .
Q. What experimental frameworks are recommended to assess environmental fate and ecotoxicological impacts?
- Environmental partitioning : Measure logP (octanol-water partition coefficient) via shake-flask method. Estimate bioaccumulation potential (BCF > 500 suggests high risk).
- Degradation studies : Expose to simulated sunlight (λ > 290 nm) and analyze degradation products using GC-MS. Track half-life in soil/water matrices under OECD 307 guidelines .
- Toxicity assays : Use Daphnia magna (EC 48h) and algal growth inhibition tests (OECD 201/202). Compare results to regulatory thresholds (e.g., PNEC < 0.1 µg/L) .
Q. How should researchers address contradictions in bioactivity data across different experimental models?
- Methodological audit : Verify assay conditions (e.g., cell line viability, buffer pH, temperature). For example, serum-free media may reduce nonspecific binding in receptor assays.
- Meta-analysis : Pool data from multiple studies (e.g., IC variability) using random-effects models. Apply statistical tests (e.g., ANOVA) to identify outliers.
- Cross-validation : Replicate conflicting results in orthogonal assays (e.g., compare radioligand binding vs. functional cAMP assays). Use structural analogs to isolate substituent-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
